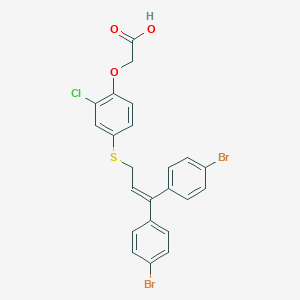
CAY10592
概述
描述
CAY10592 (CAS 685139-10-0) 是一种过氧化物酶体增殖物激活受体 δ (PPARδ) 的选择性部分激动剂。 PPARs 是一类配体激活的核转录因子,参与能量稳态、胰岛素敏感性和葡萄糖代谢 。 this compound 具有良好的口服药代动力学特性,并在相关检测中表现出有效活性。
准备方法
合成路线:: CAY10592 的合成路线包括以下步骤:
硫醚形成: 通过使 3,3-双 (4-溴苯基) -2-丙烯 -1- 基硫醇与 2-氯苯酚反应形成硫醚键。
醚化: 所得硫醚中间体与氯乙酸反应形成最终化合物。
工业生产:: 关于 this compound 大规模工业生产方法的信息并不广泛。 研究实验室可以使用所述合成路线进行合成。
化学反应分析
CAY10592 会经历各种反应,包括:
氧化: 它可以在特定条件下被氧化。
还原: 还原反应可能会改变其结构。
取代: 芳香环上的取代基可以被取代。 常见的试剂和条件取决于具体的反应类型。
从这些反应中形成的主要产物包括具有改变的官能团的 this compound 衍生物。
科学研究应用
CAY10592 在以下方面有应用:
代谢研究: 研究脂质代谢、胰岛素敏感性和葡萄糖稳态。
心血管研究: 评估其对脂蛋白水平和动脉粥样硬化的影响。
药物开发: 作为代谢疾病的潜在治疗剂。
作用机制
CAY10592 激活 PPARδ,影响与脂质代谢、能量平衡和炎症相关的基因表达。 它调节参与脂质利用和葡萄糖调节的通路。
相似化合物的比较
CAY10592 因其选择性 PPARδ 活性而脱颖而出。 类似的化合物包括 GW501516 (PPARδ 激动剂) 和非诺贝特 (PPARα 激动剂),但其机制不同。
生物活性
CAY10592, a selective inhibitor of SIRT2, has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Parkinson's disease. This compound is characterized by its ability to rescue dopamine neurons from α-synuclein toxicity in both in vitro and in vivo models. Below is a detailed examination of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Chemical Formula : C23H13Cl2N3O2
- Molecular Weight : 434.3 g/mol
- Purity : ≥98%
- Stability : Stable for at least 2 years at -20°C
This compound is a crystalline solid that functions effectively as a cell-permeable compound, making it suitable for various biological assays.
This compound acts primarily as an inhibitor of SIRT2 (NAD+-dependent deacetylase), with an IC50 value of 3.5 µM. This inhibition is significant because SIRT2 plays a crucial role in regulating neuronal survival and function. By selectively inhibiting SIRT2, this compound can mitigate the neurotoxic effects associated with α-synuclein aggregation, a hallmark of Parkinson's disease pathology.
Table 1: Mechanistic Insights
| Mechanism | Description |
|---|---|
| SIRT2 Inhibition | Selectively inhibits SIRT2 activity, reducing neurotoxicity from α-synuclein. |
| Neuroprotection | Rescues dopamine neurons in models of Parkinson's disease. |
| Cellular Effects | Alters acetylation patterns of target proteins involved in neuroprotection. |
Pharmacological Profile
This compound has been evaluated for its pharmacokinetic properties and efficacy in various experimental setups:
- In vitro Studies : Demonstrated significant protective effects against cell death induced by α-synuclein in neuronal cell lines.
- In vivo Studies : Exhibited neuroprotective effects in mouse models of Parkinson's disease, with improvements in motor function and reduction in neurodegeneration markers.
Table 2: Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| Half-life | ~4 hours |
| Bioavailability | Moderate |
| Administration Route | Oral |
Case Studies and Research Findings
- Neuroprotection Against α-Synuclein Toxicity
- Animal Model Efficacy
- Comparative Studies
属性
IUPAC Name |
2-[4-[3,3-bis(4-bromophenyl)prop-2-enylsulfanyl]-2-chlorophenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Br2ClO3S/c24-17-5-1-15(2-6-17)20(16-3-7-18(25)8-4-16)11-12-30-19-9-10-22(21(26)13-19)29-14-23(27)28/h1-11,13H,12,14H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIYGYDPRBEUAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CCSC2=CC(=C(C=C2)OCC(=O)O)Cl)C3=CC=C(C=C3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Br2ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434769 | |
| Record name | CAY10592 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685139-10-0 | |
| Record name | CAY10592 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















